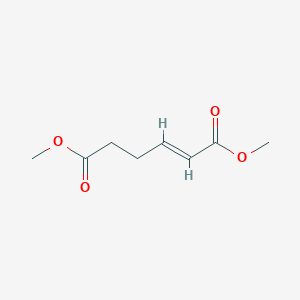

(E)-Dimethyl hex-2-enedioate

Description

Significance and Research Context of α,β-Unsaturated Diesters

α,β-Unsaturated esters and diesters are a class of organic compounds that serve as crucial building blocks in organic synthesis. rsc.org Their importance stems from the conjugated system formed by the carbon-carbon double bond and the carbonyl group of the ester. fiveable.mersc.org This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as vinylogous reactivity. wikipedia.org This characteristic allows for a variety of important chemical reactions, including Michael additions, cycloadditions, and polymerizations. fiveable.mewikipedia.orgrsc.org

The presence of two ester groups in α,β-unsaturated diesters like (E)-Dimethyl hex-2-enedioate provides additional reaction sites and can influence the stereochemical outcome of reactions. These compounds are precursors to a wide range of other molecules, including more complex esters, lactones, and carbocyclic and heterocyclic systems. organic-chemistry.org Their utility extends to the synthesis of natural products, pharmaceuticals, and advanced materials. nih.govresearchgate.net For instance, α,β-unsaturated carbonyl compounds have been investigated for their potential as cytotoxic agents in cancer research. nih.gov

Historical Developments in the Study of Diester Chemistry Relevant to (E)-Dimethyl hex-2-enedioate

The study of diester chemistry has a rich history, with early work focusing on esterification methods. The term "ester" itself was coined in the mid-19th century by the German chemist Leopold Gmelin. britannica.comstackexchange.com The classic Fischer esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, laid the groundwork for the synthesis of simple diesters. wikipedia.org

The development of methods for creating carbon-carbon double bonds, such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction, were pivotal for the synthesis of unsaturated diesters. organic-chemistry.orgnih.gov These reactions provided chemists with the tools to control the geometry of the double bond, which is crucial for compounds like (E)-Dimethyl hex-2-enedioate where the trans configuration is key to its reactivity.

More recent advancements in catalysis have further expanded the synthetic toolbox for α,β-unsaturated diesters. The advent of olefin metathesis, particularly cross-metathesis, has provided a powerful and efficient method for their synthesis, often with high stereoselectivity. organic-chemistry.orgnih.gov Additionally, modern catalytic methods, including those using boronic acids, have been developed for the efficient and stereoselective synthesis of (E)-α,β-unsaturated esters. nih.govresearchgate.net These historical and ongoing developments in synthetic methodology have made compounds like (E)-Dimethyl hex-2-enedioate more accessible for research and application.

Current Research Landscape and Future Directions for (E)-Dimethyl hex-2-enedioate Investigations

Current research involving (E)-Dimethyl hex-2-enedioate and related α,β-unsaturated diesters is focused on their application in complex molecule synthesis and materials science. One area of significant interest is their use in cycloaddition reactions. For example, dialkyl (E)-hex-2-en-4-ynedioates, which are structurally related to (E)-Dimethyl hex-2-enedioate, have been used in [3+2] cycloaddition reactions with researchgate.netfullerene to create novel cyclopentenofullerenes with potential applications in organic photovoltaics. libretexts.org The dienophilic nature of the α,β-unsaturated system makes (E)-Dimethyl hex-2-enedioate a promising candidate for various Diels-Alder reactions to construct complex cyclic systems. wikipedia.orgrsc.org

Future research directions for (E)-Dimethyl hex-2-enedioate are likely to expand into several key areas:

Asymmetric Catalysis: The development of new catalytic systems for the enantioselective synthesis of derivatives of (E)-Dimethyl hex-2-enedioate will be a major focus. This will enable the creation of chiral building blocks for the synthesis of biologically active molecules.

Polymer Chemistry: α,β-Unsaturated esters are valuable monomers for polymerization. mdpi.com Investigating the polymerization of (E)-Dimethyl hex-2-enedioate could lead to new polyesters with tailored properties for various applications, including biodegradable plastics and advanced resins. rsc.org

Medicinal Chemistry: The α,β-unsaturated carbonyl motif is present in many biologically active natural products and has been explored in drug design. nih.gov Further investigation into the biological activity of (E)-Dimethyl hex-2-enedioate and its derivatives could uncover potential therapeutic applications. nih.gov

Sustainable Chemistry: Exploring more environmentally friendly and atom-economical methods for the synthesis of (E)-Dimethyl hex-2-enedioate will be an ongoing effort. rsc.org This includes the use of renewable starting materials and catalysts that minimize waste.

The versatility of (E)-Dimethyl hex-2-enedioate as a chemical intermediate ensures its continued importance in the evolution of synthetic chemistry.

Detailed Research Findings

Recent studies have highlighted the utility of molecules with the α,β-unsaturated diester motif in various synthetic transformations. For instance, the catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes has been achieved with high yields and excellent (E)-stereoselectivity using a boronic acid catalyst. nih.govresearchgate.net This method offers a practical route to compounds like (E)-Dimethyl hex-2-enedioate.

In the realm of cycloaddition chemistry, the reaction of dialkyl (E)-hex-2-en-4-ynedioates with phosphanes generates 1,3-dipoles that can react with fullerenes. libretexts.org This demonstrates the potential of the α,β-unsaturated system in (E)-Dimethyl hex-2-enedioate to participate in similar transformations to create complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (E)-hex-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,4,6H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFMISCWBTXLFC-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E Dimethyl Hex 2 Enedioate and Analogous Hex 2 Enedioate Structures

Direct Esterification and Transesterification Approaches

Direct esterification is a fundamental method for synthesizing (E)-Dimethyl hex-2-enedioate. This typically involves the reaction of the corresponding dicarboxylic acid, (E)-hex-2-enedioic acid (also known as trans,trans-muconic acid), with methanol (B129727) in the presence of an acid catalyst. The direct methylation of trans-3-hexenedioic acid is a common approach. evitachem.com

Transesterification offers an alternative route, where a different ester of hex-2-enedioic acid is converted to the dimethyl ester by reaction with a large excess of methanol, again typically under acidic or basic catalysis. google.com For instance, dialkyl muconates can be synthesized from muconic acid and subsequently used in polymerization reactions. rsc.org The synthesis of muconic acid esters from aldaric acid esters is another relevant pathway. vtt.fiwipo.int

| Reactants | Catalyst/Conditions | Product | Reference |

| (E)-Hex-2-enedioic acid, Methanol | Acid catalyst | (E)-Dimethyl hex-2-enedioate | evitachem.com |

| Dialkyl hex-2-enedioate, Methanol | Acid or base catalyst | (E)-Dimethyl hex-2-enedioate | google.com |

| Aldaric acid ester | Ammonium perrhenate (B82622) or MTO, 120-175°C | Muconic acid ester | google.com |

Olefin Metathesis Strategies in Diester Synthesis

Olefin metathesis has emerged as a powerful tool for the synthesis of unsaturated diesters. This family of reactions, often catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, allows for the construction of carbon-carbon double bonds with high efficiency. researchgate.net

Homo-Metathesis Applications in Diester Dimerization

Homo-metathesis, or self-metathesis, of an appropriate unsaturated ester can lead to the formation of symmetrical diesters. For example, the self-metathesis of methyl but-3-enoate (B1239731) in the presence of a suitable catalyst could theoretically yield (E)-Dimethyl hex-2-enedioate, although this specific transformation is not widely documented. A more relevant example is the homo-metathesis of methyl vinyl glycolate (B3277807), which produces dimethyl (E)-2,5-dihydroxyhex-3-enedioate in excellent yield. researchgate.net Similarly, the self-metathesis of unsaturated fatty acid esters is a known route to long-chain unsaturated α,ω-dicarboxylic acids and their esters. researchgate.netkaust.edu.sa

Cross-Metathesis Reactions for Diverse Diester Formation

Cross-metathesis involves the reaction of two different olefins and offers greater flexibility in synthesizing a variety of diesters. The cross-metathesis of unsaturated fatty acid methyl esters (FAMEs) with methyl acrylate, for instance, has been shown to selectively produce diesters and α,β-unsaturated esters. rsc.org This strategy provides a sustainable route to polyester (B1180765) precursors. rsc.org Ruthenium-catalyzed cross-metathesis has been employed to create functional dienes from plant oil derivatives. ifpenergiesnouvelles.fr The cross-metathesis of fumaronitrile (B1194792) with a diester has been shown to produce a nitrile ester in high yield. ifpenergiesnouvelles.fr

| Reaction Type | Reactants | Catalyst | Product Type | Reference |

| Homo-metathesis | Methyl vinyl glycolate | Hoveyda-Grubbs catalyst | Dimethyl (E)-2,5-dihydroxyhex-3-enedioate | researchgate.net |

| Homo-metathesis | Unsaturated fatty acid esters | Grubbs catalyst | Long-chain unsaturated diesters | researchgate.netkaust.edu.sa |

| Cross-metathesis | FAMEs, Methyl acrylate | Hoveyda-Grubbs 2nd gen. | Diesters, α,β-unsaturated esters | rsc.org |

| Cross-metathesis | Diester, Fumaronitrile | Ruthenium catalyst IV | Nitrile ester | ifpenergiesnouvelles.fr |

Wittig and Horner-Wadsworth-Emmons Olefination Routes

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are classic and versatile methods for forming carbon-carbon double bonds, and can be applied to the synthesis of α,β-unsaturated esters. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org

The Wittig reaction utilizes a phosphonium (B103445) ylide which reacts with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org To synthesize (E)-Dimethyl hex-2-enedioate, one could envision a reaction between methyl 4-oxobutanoate (B1241810) and a phosphorus ylide derived from a haloacetate. oup.com Stabilized ylides, such as those with an adjacent ester group, generally favor the formation of the more stable (E)-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. jst.go.jprsc.orgrsc.org This method is frequently used for the synthesis of (E)-α,β-unsaturated esters due to its high stereoselectivity and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. jst.go.jprsc.org The reaction typically involves a phosphonate reagent and a carbonyl compound in the presence of a base. rsc.org The choice of base and reaction conditions can be tuned to optimize the yield and selectivity for the (E)-isomer. oup.com For example, using LiOH in deep eutectic solvents has been shown to be an effective and environmentally friendly approach. rsc.orgrsc.org

| Reaction | Reactants | Key Reagent | Product Feature | Reference |

| Wittig | Methyl 4-oxobutanoate | Phosphorus ylide | (E)-alkene favored with stabilized ylides | organic-chemistry.orgoup.com |

| HWE | Aldehyde/Ketone, Phosphonate ester | Phosphonate carbanion | High (E)-selectivity for α,β-unsaturated esters | jst.go.jprsc.orgrsc.org |

| HWE (Solvent-free) | Aromatic aldehyde, Triethyl 2-phosphonopropionate | LiOH·H₂O | 95-99% (E)-selectivity | oup.com |

Carbonylation and Methoxycarbonylation Reactions of Alkynes to Unsaturated Diesters

Palladium-catalyzed carbonylation and methoxycarbonylation of alkynes are atom-economical methods for producing unsaturated esters and diesters. rsc.orgresearchgate.netacs.org These reactions involve the addition of carbon monoxide and an alcohol across the alkyne triple bond.

In a cascade reaction sequence, terminal aliphatic alkynes can be converted into α,ω-diesters. rsc.org For example, 1-butyne (B89482) can undergo a methoxycarbonylation–isomerization–methoxycarbonylation sequence to yield dimethyl adipate (B1204190). rsc.org By controlling the reaction conditions and catalyst system, it is possible to favor the formation of the unsaturated diester. The choice of ligand is crucial; for instance, palladium complexes with specific diphosphine ligands can selectively catalyze the dialkoxycarbonylation of alkynes to give 1,4-dicarboxylic acid diesters. acs.org The use of Pd/C with oxalic acid as a CO source has also been reported for the carbonylative esterification of internal alkynes with alcohols to yield α,β-unsaturated esters. rsc.org

More advanced isomerizing methoxycarbonylation techniques, often using palladium catalysts with bulky phosphine (B1218219) ligands, can convert internal and terminal alkenes into linear esters with high selectivity. acs.orgacs.orgresearchgate.netst-andrews.ac.uk This approach could potentially be adapted for the synthesis of (E)-Dimethyl hex-2-enedioate from a suitable C5 alkene precursor.

| Reactants | Catalyst System | Product Type | Key Feature | Reference |

| Terminal Alkyne, CO, Methanol | Pd / 1,2-bis-(ditertiarybutylphosphinomethyl)benzene | α,ω-diester | Cascade methoxycarbonylation-isomerization-methoxycarbonylation | rsc.org |

| Alkyne, CO, Methanol | Palladium with diphosphine ligands | 1,4-dicarboxylic acid diester | Selective dialkoxycarbonylation | acs.org |

| Internal Alkyne, Oxalic Acid, Alcohol | Pd/C | α,β-unsaturated ester | Carbonylative esterification | rsc.org |

| Alkenes, CO, Methanol | Palladium with bulky phosphine ligands | Linear esters | Isomerizing methoxycarbonylation | acs.orgacs.org |

Dehydration and Elimination Pathways Leading to Enedioate Formation

The formation of the carbon-carbon double bond in an enedioate can be achieved through dehydration of a corresponding hydroxy diester or via an elimination reaction from a suitably functionalized saturated diester.

Dehydration of a β-hydroxy ester is a common method for synthesizing α,β-unsaturated esters. google.comresearchgate.net For the synthesis of (E)-Dimethyl hex-2-enedioate, this would involve the dehydration of dimethyl 3-hydroxyhexanedioate. The stereochemical outcome of such reactions can be influenced by the choice of dehydrating agent and reaction conditions.

Elimination reactions provide another synthetic route. iitk.ac.inlumenlearning.comwikipedia.orglibretexts.org A molecule with a leaving group at the 3-position and an abstractable proton at the 2-position of a dimethyl hexanedioate backbone could undergo elimination to form the desired product. The E2 mechanism, which is a single-step concerted process, typically favors the formation of the more stable trans (or E) double bond. iitk.ac.in This requires an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in

| Pathway | Precursor | Key Transformation | Mechanism | Product |

| Dehydration | Dimethyl 3-hydroxyhexanedioate | Removal of water | Acid or base catalyzed | (E)-Dimethyl hex-2-enedioate |

| Elimination | Dimethyl 3-(leaving group)hexanedioate | Removal of H and leaving group | E2 elimination | (E)-Dimethyl hex-2-enedioate |

Stereoselective and Enantioselective Synthesis of (E)-Diesters

The controlled synthesis of specific stereoisomers of hex-2-enedioate derivatives is crucial for their application in the synthesis of complex molecules, such as iminosugar derivatives and polyfunctionalized cyclopentanes. rsc.orgmdpi.com Researchers have developed various methodologies to achieve high stereoselectivity, yielding predominantly the (E)-isomer, and enantioselectivity, producing a single enantiomer.

One established method for synthesizing (E,E)-octa-2,6-diendioate on a multigram scale involves the treatment of sebacic acid with thionyl chloride, followed by bromine with irradiation, and subsequent addition of an alcohol like methanol. mdpi.com This process yields the corresponding dibromodiester, which upon refluxing with dimethylformamide (DMF), provides the desired diendioate. mdpi.com While this method is effective for dimethyl and di-(1-ethylpropyl) esters, it is not suitable for producing di-tert-butyl diesters. mdpi.com

For the asymmetric synthesis of functionalized cyclopentane (B165970) derivatives, a strategy involving the oxidative coupling of the dianion of crotonic acid has been employed. mdpi.com This reaction produces a mixture of (E,E)-octa-2,6-diendioic acid and (E)-5-vinyl-hex-2-endioic acid. mdpi.com These diacids can be quantitatively converted to their dimethyl esters through methylation with diazomethane (B1218177) or methanol in an acidic medium. mdpi.com

A notable asymmetric synthesis of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate stereoisomers utilizes (E,E)-octa-2,6-diendioate as the prochiral precursor. mdpi.com This approach involves a diastereoselective tandem conjugate addition-cyclization protocol with either (R)- or (S)-N-benzyl-N-α-methylbenzylamine. mdpi.com

Furthermore, enantioselective synthesis of highly functionalized γ,δ-unsaturated-α-amino acid derivatives, which are structurally related to hex-2-enedioates, has been achieved. nih.gov This method features the regioselective stannylation of propargylglycine (B1618536) derivatives followed by Stille coupling reactions. nih.gov For instance, (S,E)-1-tert-butyl 6-methyl 5-(tert-butoxycarbonylamino)-3-(trimethylstannyl)hex-2-enedioate has been synthesized with high enantiomeric purity. nih.gov

The following table summarizes key aspects of a stereoselective synthesis approach.

| Starting Material | Reagents | Product | Yield | Reference |

| Sebacic acid | 1. Thionyl chloride, 2. Bromine, 300-W sunlamp, 3. Methanol, 4. DMF (reflux) | Dimethyl (E,E)-octa-2,6-diendioate | Multigram scale | mdpi.com |

| Crotonic acid | Oxidative coupling of the dianion | (E,E)-octa-2,6-diendioic acid and (E)-5-vinyl-hex-2-endioic acid | 70% (mixture) | mdpi.com |

| (E,E)-octa-2,6-diendioic acid | Diazomethane or Methanol/acid | Dimethyl (E,E)-octa-2,6-diendioate | Quantitative | mdpi.com |

Novel Catalytic Systems in Hex-2-enedioate Construction

Recent advancements in organic synthesis have led to the development of novel catalytic systems for the construction of hex-2-enedioate and related unsaturated diester frameworks. These systems offer improved efficiency, stereoselectivity, and functional group tolerance.

Indium(III) bromide (InBr₃) has emerged as an effective catalyst for the coupling reaction between electron-deficient alkenyl ethers and silyl (B83357) enolates, providing a stereoselective route to 1,5-dioxo-alk-2-enes. osaka-u.ac.jp This reaction proceeds through an addition-elimination mechanism and produces the coupling products with high stereoselectivity for the (E)-alkene moiety. osaka-u.ac.jp For example, the InBr₃-catalyzed reaction of dimethylketene (B1620107) methyl trimethylsilylacetal with methyl (E)-2-(methoxymethylene)oct-3-ynoate yields dimethyl (E)-2-(hex-1-yn-1-yl)-4,4-dimethylpent-2-enedioate. osaka-u.ac.jp The choice of the indium catalyst is critical, as other indium halides like InF₃, InCl₃, and InI₃ show lower catalytic activity. osaka-u.ac.jp

Copper-catalyzed hydroamination reactions have also been developed for the enantioselective synthesis of 1,2-diamine derivatives from γ-substituted allylic amines, which are structurally analogous to hex-2-enedioate precursors. mit.edu A catalyst system comprising Cu(OAc)₂, (R)-DTBM-SEGPHOS, and PPh₃ has been utilized for this transformation. mit.edu The choice of the N-protecting group on the allylic amine is crucial for the success of the reaction, with the pivaloyl group proving to be optimal in achieving high yields and enantioselectivity. mit.edu

Furthermore, a dual catalytic system involving palladium and copper has been successfully employed for the stereodivergent 1,5-conjugate addition of iminoesters to unsaturated acceptors, leading to the synthesis of functionalized hex-2-enedioate derivatives. thieme-connect.com This methodology allows for the creation of various substituted (E)-hex-2-enedioates with high diastereoselectivity. thieme-connect.com

The table below details the performance of different catalytic systems in the synthesis of hex-2-enedioate analogs.

| Catalyst System | Substrates | Product Type | Key Feature | Reference |

| InBr₃ | Electron-deficient alkenyl ethers, Silyl enolates | 1,5-Dioxo-alk-2-enes | High (E)-stereoselectivity | osaka-u.ac.jp |

| Cu(OAc)₂/(R)-DTBM-SEGPHOS/PPh₃ | (E)-N-(hex-2-en-1-yl)pivalamide | Chiral 1,2-diamine | High enantioselectivity (98:2 er) | mit.edu |

| Pd/Cu Dual Catalysis | Iminoesters, Unsaturated acceptors | Substituted (E)-hex-2-enedioates | High diastereoselectivity (>20:1 dr) | thieme-connect.com |

Reactivity and Mechanistic Investigations of E Dimethyl Hex 2 Enedioate

Nucleophilic Conjugate Addition (Michael Addition) Reactions

The Michael addition, or conjugate addition, is a cornerstone of organic synthesis, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org In the case of (E)-Dimethyl hex-2-enedioate, the presence of the ester group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.org

Michael Addition with Carbon-Based Nucleophiles

The formation of new carbon-carbon bonds via Michael addition is a powerful tool for molecular construction. wikipedia.org (E)-Dimethyl hex-2-enedioate readily reacts with various carbon-based nucleophiles, leading to the formation of functionalized dicarboxylate derivatives.

Enolates, which are carbanions stabilized by an adjacent carbonyl or other electron-withdrawing group, are classic Michael donors. lscollege.ac.inorganicchemistrydata.org The reaction involves the deprotonation of a compound with acidic α-hydrogens to form a nucleophilic enolate, which then adds to the β-carbon of the Michael acceptor. masterorganicchemistry.com The resulting product, after protonation, is a 1,5-dicarbonyl compound or a related structure. lscollege.ac.in The success of these reactions often depends on the relative acidity of the donor and the reactivity of the acceptor, with thermodynamic conditions typically favoring the conjugate addition product. organicchemistrydata.org

While strong organometallic reagents like Grignard and organolithium reagents tend to favor 1,2-addition to the carbonyl group, organocuprates (Gilman reagents) are well-known for their high propensity for 1,4-conjugate addition. libretexts.orgmasterorganicchemistry.com This difference in reactivity is attributed to the "softer" nature of organocuprates. masterorganicchemistry.com The reaction of an organocuprate with an α,β-unsaturated ester like (E)-Dimethyl hex-2-enedioate introduces an alkyl or aryl group at the β-position, effectively elongating the carbon chain. youtube.com This method is particularly valuable for creating C-C bonds with high selectivity for the conjugate adduct. beilstein-journals.org

Beyond simple enolates, a variety of other stabilized carbon nucleophiles participate in Michael additions. These include doubly stabilized carbanions derived from compounds like malonic esters (e.g., dimethyl malonate) and β-ketoesters. lscollege.ac.in These nucleophiles are particularly effective because their acidity allows for the use of weaker, catalytic bases, and the resulting adducts are often stable. organicchemistrydata.orgmdpi.com The reaction of such nucleophiles with (E)-Dimethyl hex-2-enedioate would yield highly functionalized products with multiple ester groups, which are valuable synthetic intermediates.

Michael Addition with Heteroatom-Based Nucleophiles (e.g., Amines, Alcohols, Thiols)

The conjugate addition of heteroatoms, known as the aza-Michael and thia-Michael reactions for amines and thiols respectively, is a highly efficient method for forming carbon-nitrogen and carbon-sulfur bonds. google.comsrce.hr

Amines : Primary and secondary amines are common nucleophiles in conjugate additions. libretexts.org These reactions are often base-catalyzed or can proceed without a catalyst due to the inherent basicity of the amine. google.com The reaction of amines with α,β-unsaturated esters is generally thermodynamically controlled and reversible, favoring the 1,4-adduct. libretexts.orglibretexts.org Research on the related compound, dimethyl (E)-hex-2-en-4-ynedioate, has shown that primary and secondary alkyl amines undergo a highly regioselective α-addition, which is an exception to the typical β-addition pattern, to produce α,β-dehydroamino acid derivatives. nih.govmdpi.com

Alcohols : The addition of alcohols (oxa-Michael reaction) to α,β-unsaturated systems is also a known transformation, though it can be more challenging and often requires specific catalytic conditions. wikipedia.org

Thiols : Thiols are excellent nucleophiles for conjugate addition, and the thia-Michael reaction is known for its high efficiency and selectivity. srce.hrmdpi.com The reaction proceeds readily, often under mild, catalyst-free conditions, sometimes even in water. rsc.org The high reactivity of the thiolate anion, which is the active nucleophilic species, drives the reaction forward. nih.gov

Below is a table summarizing the types of heteroatom nucleophiles and their general reactivity in Michael additions.

| Nucleophile | Reaction Type | General Conditions | Product Type |

| Primary/Secondary Amines | Aza-Michael Addition | Often catalyst-free or base-catalyzed libretexts.orggoogle.com | β-Amino acid derivatives |

| Alcohols | Oxa-Michael Addition | Requires specific catalysis wikipedia.org | β-Alkoxy ester derivatives |

| Thiols | Thia-Michael Addition | Often proceeds readily, can be catalyst-free srce.hrrsc.org | β-Thioether derivatives |

Catalytic Strategies in Michael Additions and Stereocontrol

Modern organic synthesis heavily relies on catalytic methods to improve efficiency and control stereochemistry. In the context of the Michael addition to substrates like (E)-Dimethyl hex-2-enedioate, both organocatalysis and metal-based catalysis are employed.

Organocatalysis, using small organic molecules like chiral amines or thioureas, has emerged as a powerful strategy for enantioselective Michael additions. beilstein-journals.orgdergipark.org.tr These catalysts can activate the substrate through the formation of iminium ions or activate the nucleophile through hydrogen bonding, guiding the stereochemical outcome of the reaction. beilstein-journals.org For instance, chiral secondary amines can catalyze the tandem aza-Michael-aldol reaction between aminobenzaldehydes and enals to produce chiral 1,2-dihydroquinolines with high enantioselectivity. beilstein-journals.org

Metal-based catalysts, particularly those involving copper, are widely used, especially for the conjugate addition of organometallic reagents. beilstein-journals.orgresearchgate.net Chiral ligands are employed to render these reactions enantioselective. For example, copper complexes with chiral phosphoramidite (B1245037) or BINAP-type ligands have been successfully used in the asymmetric conjugate addition of organozinc and Grignard reagents to α,β-unsaturated systems. beilstein-journals.org

Furthermore, achieving stereocontrol in reactions involving (E)-Dimethyl hex-2-enedioate is crucial for the synthesis of complex molecules. For example, it has been used as a starting material in the stereocontrolled synthesis of cephalosporolide E, where controlling the stereochemistry of subsequent transformations is key. researchgate.net

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. (E)-Dimethyl hex-2-enedioate, with its activated carbon-carbon double bond, is a versatile substrate for several types of pericyclic reactions, most notably cycloadditions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with an alkene, known as the dienophile, to create a cyclohexene (B86901) derivative. wikipedia.org (E)-Dimethyl hex-2-enedioate, possessing an electron-deficient double bond due to the two electron-withdrawing methyl ester groups, serves as an effective dienophile. nih.gov The reaction provides a reliable method for constructing six-membered rings with a high degree of control over stereochemical and regiochemical outcomes. wikipedia.org Its utility has been demonstrated in the synthesis of complex molecules, including natural products. wikipedia.orgmountainscholar.org

The Diels-Alder reaction is renowned for its high degree of stereospecificity and regioselectivity. wolfram.comuc.pt The stereochemistry of the dienophile is retained in the product. wolfram.comchemtube3d.com Since (E)-Dimethyl hex-2-enedioate is a trans (or E) dienophile, the two methoxycarbonyl groups will be trans in the resulting cyclohexene ring. chemtube3d.com This principle is illustrated in the reaction between 1,3-butadiene (B125203) and dimethyl fumarate (B1241708) (the E-isomer of a but-2-enedioate), which yields a product with trans ester groups. chemtube3d.com

When an unsymmetrical diene is used, the regioselectivity of the reaction becomes a critical factor. beilstein-journals.org The orientation of the cycloaddition is governed by the electronic properties of the substituents on both the diene and the dienophile. wolfram.com Although specific studies on the regioselectivity of (E)-Dimethyl hex-2-enedioate with various unsymmetrical dienes are not detailed in the provided sources, the general principles of frontier molecular orbital (FMO) theory would apply, predicting the formation of the major regioisomer based on the interaction between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). wolfram.com

Table 1: Representative Diels-Alder Reaction and Product Stereochemistry

| Diene | Dienophile | Expected Product | Stereochemistry |

|---|

To enhance the rate and control the stereoselectivity of Diels-Alder reactions, various catalytic methods have been developed. wikipedia.org Chiral Lewis acids are commonly employed to catalyze asymmetric Diels-Alder reactions, enabling the synthesis of enantiomerically enriched products. wikipedia.orgharvard.edu Catalyst systems based on copper bis(oxazoline) complexes, for example, have proven effective in controlling the enantioselectivity of cycloadditions with related dienophiles. nih.gov

While specific examples of catalyzed asymmetric Diels-Alder reactions involving (E)-Dimethyl hex-2-enedioate are not extensively documented in the search results, the methodologies are broadly applicable. For instance, chiral Lewis acids can coordinate to one of the carbonyl groups of the dienophile, which not only activates it towards cycloaddition but also creates a chiral environment that directs the diene to attack one face of the dienophile preferentially. harvard.edu Organocatalysis, using chiral secondary amines to form iminium ions with α,β-unsaturated aldehydes, represents another powerful strategy for achieving high enantioselectivity in Diels-Alder reactions. caltech.edu

The Intramolecular Diels-Alder (IMDA) reaction is a powerful variant where the diene and dienophile are part of the same molecule, linked by a tether. masterorganicchemistry.com This reaction is highly efficient for constructing polycyclic systems, often forming two rings in a single step. masterorganicchemistry.commdpi.com The feasibility and outcome of an IMDA reaction are heavily dependent on the length and nature of the tether connecting the diene and dienophile moieties. masterorganicchemistry.com An intramolecular Diels-Alder reaction involving a derivative of hex-2-enedioate has been utilized as a key step in the synthesis of (±)-alantrypinone. mountainscholar.org In these reactions, the molecule folds to allow the diene and dienophile sections to react, leading to complex fused or bridged bicyclic structures. masterorganicchemistry.combrandeis.edu

(E)-Dimethyl hex-2-enedioate itself can be synthesized via a wolfram.comwolfram.com-sigmatropic rearrangement. rsc.orgrsc.org Specifically, the Johnson-Claisen rearrangement of methyl vinyl glycolate (B3277807) (MVG) with trimethyl orthoacetate produces (E)-Dimethyl hex-2-enedioate in a 72% yield. rsc.org This reaction involves the formation of a ketene (B1206846) acetal (B89532) intermediate which then rearranges through a cyclic, six-membered transition state to form the new carbon-carbon bond and establish the E-alkene geometry of the product. rsc.orgrsc.orgresearchgate.net This rearrangement is a valuable method for creating unsaturated adipic acid derivatives from renewable platform molecules like MVG. rsc.orgrsc.orgdtu.dk

Table 2: Synthesis of (E)-Dimethyl hex-2-enedioate via Johnson-Claisen Rearrangement

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|

Diels-Alder Cycloadditions as a Dienophile

Reduction Reactions

The ester functionalities of (E)-Dimethyl hex-2-enedioate can be chemically reduced. Reduction reactions typically employ powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), to convert the ester groups into their corresponding primary alcohols. evitachem.com This transformation would convert (E)-Dimethyl hex-2-enedioate into (E)-hex-2-ene-1,6-diol, a molecule containing a central carbon-carbon double bond flanked by two hydroxyl groups. This diol could serve as a useful building block for the synthesis of other molecules, such as polyesters.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (E)-Dimethyl hex-2-enedioate |

| (E)-hex-2-ene-1,6-diol |

| 1,3-Butadiene |

| Adipic acid |

| Alantrypinone |

| Dimethyl fumarate |

| Dimethyl 4-vinylcyclohex-1-ene-1,2-dicarboxylate |

| Lithium aluminum hydride |

| Methyl acrylate |

| Methyl vinyl glycolate |

Selective Conjugate Reduction Methodologies

The conjugate reduction, or 1,4-reduction, of the α,β-unsaturated system in diesters like (E)-dimethyl hex-2-enedioate is a fundamental transformation, yielding the corresponding saturated di-ester, dimethyl adipate (B1204190). Modern synthetic methods focus on achieving this with high selectivity and, increasingly, under asymmetric conditions to control the stereochemistry of newly formed chiral centers if the substrate were appropriately substituted.

Copper hydride (CuH) catalysis is a premier method for the conjugate reduction of α,β-unsaturated carbonyl compounds. ntu.edu.sg These reactions typically utilize a silane, such as polymethylhydrosiloxane (B1170920) (PMHS), as the stoichiometric hydride source to generate the active CuH species in situ. For enantioselective transformations, the copper center is coordinated to a chiral ligand.

A study by Mimura et al. demonstrated the efficacy of a chiral phenol-N-heterocyclic carbene (NHC) ligand in the copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters. beilstein-journals.orgnih.gov A key finding of their work was the influence of the substrate's double bond geometry on the stereochemical outcome. When reducing prochiral β,β-disubstituted substrates, the (E)- and (Z)-isomers often yield products with opposite absolute configurations. nih.govresearchgate.net Typically, the reduction of (Z)-isomers proceeds with higher enantiomeric excess compared to their (E)-counterparts. nih.gov

Another highly effective class of ligands for this transformation is the Josiphos family of ferrocenyl diphosphines. rsc.org The combination of a Josiphos ligand, a copper salt (e.g., CuBr), and PMHS provides a powerful catalytic system for the highly enantioselective conjugate reduction of β-aryl substituted α,β-unsaturated lactones and lactams, achieving excellent yields and enantiomeric excesses (95–99% ee). rsc.org While not specifically detailing (E)-dimethyl hex-2-enedioate, these results establish a general and powerful methodology for the selective 1,4-reduction of related (E)-α,β-unsaturated esters.

Interestingly, some catalytic systems can induce E/Z isomerization of the substrate under the reaction conditions. For instance, the conjugate reduction of acyclic β,β-disubstituted α,β-unsaturated ketones catalyzed by a chiral bisphosphine dioxide and trichlorosilane (B8805176) provides products with the same absolute configuration regardless of whether the starting material is the (E)- or (Z)-enone. organic-chemistry.org This suggests that the catalyst facilitates a rapid isomerization to the more reactive or more favorably binding isomer prior to the reduction step.

| Catalyst System | Reductant | Substrate Type | Key Finding |

| Chiral Phenol-NHC / CuCl | Diethoxymethylsilane | (E)- and (Z)-α,β-Unsaturated Esters | Opposite enantiomers are obtained from (E)- and (Z)-isomers; higher ee is often observed for the (Z)-isomer. beilstein-journals.orgnih.gov |

| (R,Sp)-Josiphos / CuBr | PMHS | β-Aryl α,β-Unsaturated Lactones/Lactams | Excellent enantioselectivities (≥97% ee) and good yields are achieved for the reduction of cyclic unsaturated esters and amides. rsc.org |

| Chiral Bisphosphine Dioxide | HSiCl₃ | (E)- and (Z)-β,β-Disubstituted Enones | The same product enantiomer is formed from either (E)- or (Z)-enone due to in situ isomerization. organic-chemistry.org |

Asymmetric Hydrosilylation of α,β-Unsaturated Ester Moieties

Hydrosilylation of α,β-unsaturated esters is a versatile reaction that can lead to several different products depending on the catalyst and reaction conditions. The primary pathways include 1,4-addition (conjugate hydrosilylation) to yield a silyl (B83357) ketene acetal, 1,2-addition to the carbonyl to give a silyl ether, or reduction of the double bond. The control of regio- and stereoselectivity is the central challenge in this area. nih.gov

Asymmetric hydrosilylation aims to introduce chirality in a stereocontrolled manner. Copper hydride catalysis, often employing chiral phosphine (B1218219) ligands, has emerged as a powerful tool for the asymmetric hydrosilylation of various substrates. dicp.ac.cn For example, the CuH-catalyzed Markovnikov hydrosilylation of vinylarenes using a chiral bisphosphine ligand affords chiral organosilanes with high enantioselectivity. nih.gov

In the context of α,β-unsaturated esters, the stereochemical outcome is highly dependent on the catalytic system. Research into the hydrosilylation of α,β-acetylenic esters, which are precursors to α,β-unsaturated esters, provides insight into selectivity. A copper(II)-catalyzed hydrosilylation of α,β-acetylenic esters using a silylborane reagent in water proceeds via a syn-silylcupration of the triple bond, followed by protonation, to afford exclusively the (E)-β-silyl-α,β-unsaturated ester product. nih.gov This demonstrates a diastereodivergent outcome where esters and amides give (E)-products, while aldehydes and ketones yield (Z)-products. nih.gov

While direct examples of the asymmetric hydrosilylation of (E)-dimethyl hex-2-enedioate are not prominent in the literature, the principles are well-established. The use of a chiral ligand, such as a derivative of BINAP or Josiphos, with a copper or rhodium catalyst and a hydrosilane would be the standard approach. The reaction of the α,β-unsaturated ester moiety could lead to silyl enol ethers, which are valuable synthetic intermediates. researchgate.net For example, dirhodium(II) tetrakis(perfluorobutyrate) has been shown to be an effective catalyst for the 1,4-hydrosilylation of α,β-unsaturated carbonyl compounds, yielding the corresponding silyl enol ethers in high yields. researchgate.net

| Catalyst | Silane Reagent | Substrate | Product Type & Selectivity |

| Cu(OAc)₂ in H₂O | Me₂PhSiBpin | α,β-Acetylenic Ester | (E)-β-Silyl-α,β-unsaturated ester (Exclusive E-selectivity) nih.gov |

| Rh₂(pfb)₄ | Triethylsilane | α,β-Unsaturated Ketones/Aldehydes | Silyl Enol Ether (1,4-addition product) researchgate.net |

| CuH / Chiral Ligand | Diphenylsilane | Diketones | Chiral Poly(silyl ether)s (High ee) dicp.ac.cn |

Cascade and Domino Reactions Involving (E)-Dimethyl hex-2-enedioate

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous step, without the need to isolate intermediates or add new reagents. nih.govacs.org (E)-Dimethyl hex-2-enedioate and its derivatives are valuable substrates for such complexity-building transformations.

A notable example involves the asymmetric synthesis of functionalized cyclopentanes. Garrido et al. reported a domino reaction initiated by the asymmetric Michael addition of lithium N-α-methylbenzyl-N-benzylamide to an orthogonally protected derivative of (E,E)-octa-2,6-diendioate. researchgate.netmdpi.com This initial conjugate addition creates a new enolate, which then participates in a subsequent 5-exo-trig intramolecular cyclization, stereoselectively forming the five-membered ring and establishing multiple stereocenters in a single operation. mdpi.com

Furthermore, (E)-dimethyl hex-2-enedioate itself can be the product of a catalytic domino sequence. The tail-to-tail dimerization of methyl acrylate, catalyzed by an indenylrhodium complex, produces (E)-dimethyl hex-2-enedioate with excellent selectivity. nih.gov This reaction proceeds via a sequence of migratory insertions and β-hydride eliminations within the coordination sphere of the metal catalyst.

In natural product synthesis, derivatives of (E)-hex-2-enedioate serve as key building blocks. In a synthesis of cephalosporolides E and F, Dudley's group started with an olefin derived from (E)-dimethyl hex-3-enedioate (a constitutional isomer). chim.it This starting material underwent a sequence including Sharpless asymmetric dihydroxylation and further transformations, demonstrating how the C6-diester backbone can be elaborated into complex molecular architectures through multi-step sequences. chim.it Similarly, other syntheses have employed derivatives like diethyl (4R,5R,E)-5-amino-4-ethylhex-2-enedioate in stereodivergent conjugate additions. thieme-connect.com

Isomerization Studies and Stereochemical Stability

The stereochemical integrity of the C=C double bond in (E)-dimethyl hex-2-enedioate is a critical factor in its reactivity. The E (or trans) configuration is generally more thermodynamically stable than the corresponding Z (or cis) isomer due to reduced steric strain between the substituents on the double bond. However, isomerization can occur under various conditions, including thermal, photochemical, or catalytic activation.

The stability of the double bond geometry is often context-dependent. In many stereoselective reactions, such as the copper-catalyzed conjugate reductions mentioned previously, the (E)- and (Z)-isomers can be converted to distinct products, indicating that isomerization is slow relative to the main reaction pathway under those specific conditions. beilstein-journals.orgnih.gov

Conversely, some catalytic processes are known to facilitate E/Z isomerization. This can be a deliberate strategy or an unintended side reaction. For example, photocatalytic methods using a photosensitizer like an iridium complex can effectively isomerize thermodynamically stable (E)-alkenes to their less stable (Z)-isomers. nih.gov The mechanism involves energy transfer from the excited photosensitizer to the alkene, which promotes it to a triplet state. In this excited state, rotation around the C-C single bond is facile, allowing access to both isomeric ground states upon relaxation. nih.gov

Theoretical studies suggest that the energy barrier for the uncatalyzed thermal E/Z isomerization can be significant. For related chlorohydrazones, the isomerization is very slow at room temperature due to a high activation barrier (≈110 kJ/mol) for the rotation mechanism. unimi.it The relative stability of the isomers is determined by a balance of factors, including steric hindrance and stabilizing electronic interactions, such as intramolecular hydrogen bonds, which can sometimes favor the Z-isomer. unimi.it In solution, if the energy difference between the isomers is small, an equilibrium mixture may be present. researchgate.net In the hydroformylation of dimethyl (E)-hex-3-enedioate, no isomerization of the double bond was observed, indicating its stability under those specific rhodium-catalyzed reaction conditions. researchgate.net

Applications of E Dimethyl Hex 2 Enedioate in Advanced Organic Synthesis

Utility as a Key Building Block for Complex Organic Molecules

The reactivity of the α,β-unsaturated ester moiety in (E)-Dimethyl hex-2-enedioate makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. This reactivity is fundamental to its utility as a key building block for the synthesis of more complex organic molecules. While direct studies on (E)-Dimethyl hex-2-enedioate are limited, the analogous compound, dimethyl (E)-hex-2-en-4-ynedioate, has been shown to undergo regio- and chemoselective Michael additions. For instance, the addition of alkyl amines to this analogue proceeds at the α-carbon, leading to the formation of α,β-dehydroamino acid derivatives, which are important components of peptides and natural products mdpi.comnih.gov.

This inherent reactivity allows for the introduction of various functional groups and the extension of the carbon skeleton, paving the way for the assembly of intricate molecular frameworks. The ester functionalities at both ends of the molecule provide additional handles for further transformations, such as reduction, hydrolysis, or conversion to other functional groups, further enhancing its versatility as a synthetic intermediate.

Precursor in the Synthesis of Natural Product Analogues and Bioactive Scaffolds

The structural motif of (E)-Dimethyl hex-2-enedioate is found within various natural products and bioactive molecules. Its ability to serve as a precursor for α,β-dehydroamino acid derivatives highlights its potential in the synthesis of peptidomimetics and other biologically active compounds mdpi.comnih.gov. These dehydroamino acid units are crucial components of many natural products and are known to influence the conformation and biological activity of peptides.

The synthesis of muconic acid esters, which can be derived from related precursors, provides another avenue for the construction of bioactive scaffolds. Muconic acid and its derivatives are precursors for the synthesis of macrocyclic trichothecane (B1236751) esters, a class of compounds known for their potent cytostatic, antibiotic, and antifungal properties afinitica.com. The versatile reactivity of the (E)-hex-2-enedioate backbone allows for its incorporation into larger, more complex structures that mimic the core of these natural products, enabling the exploration of new therapeutic agents.

| Application | Resulting Scaffold/Molecule | Potential Bioactivity |

| Michael Addition | α,β-Dehydroamino Acid Derivatives | Peptidomimetics, Enzyme Inhibitors |

| Derivatization | Muconic Acid Esters | Precursors to Macrocyclic Trichothecanes |

Construction of Highly Functionalized Carbocyclic and Heterocyclic Systems

The dienophilic nature of the double bond in (E)-Dimethyl hex-2-enedioate suggests its potential utility in cycloaddition reactions, such as the Diels-Alder reaction, for the construction of highly functionalized carbocyclic systems. Although direct examples with (E)-Dimethyl hex-2-enedioate are not extensively documented, the reactivity of similar α,β-unsaturated esters in such transformations is a cornerstone of organic synthesis. These reactions would allow for the stereocontrolled formation of six-membered rings with multiple functional groups, which are common motifs in natural products and pharmaceuticals.

Furthermore, the electrophilic nature of the double bond and the presence of two ester groups make it a suitable substrate for various annulation and cyclization strategies to form heterocyclic systems. For instance, reactions with dinucleophiles could lead to the formation of various heterocyclic rings, such as pyrazolines, isoxazolines, and others, depending on the nature of the nucleophile. The resulting heterocyclic structures are prevalent in a vast number of biologically active compounds and materials.

Stereocontrolled Synthesis of Advanced Intermediates

The stereochemical outcome of reactions involving the α,β-unsaturated system of (E)-Dimethyl hex-2-enedioate can be influenced by the reaction conditions and the nature of the reactants, offering opportunities for stereocontrolled synthesis. In studies with the related dimethyl (E)-hex-2-en-4-ynedioate, the stereoselectivity of the Michael addition of alkyl amines was found to be dependent on the amine used mdpi.com. Primary alkyl amines yielded exclusively the (2E,4E)-stereoisomer, while secondary amines produced a mixture of (2E,4E) and (2Z,4E)-stereoisomers mdpi.com.

This demonstrates the potential for diastereoselective reactions, where the existing stereochemistry of a reactant or a chiral auxiliary can direct the formation of a specific stereoisomer. By employing chiral nucleophiles, catalysts, or auxiliaries, it is conceivable to achieve high levels of stereocontrol in addition reactions to the double bond of (E)-Dimethyl hex-2-enedioate. This would enable the synthesis of enantiomerically enriched advanced intermediates, which are crucial for the development of chiral drugs and other fine chemicals.

| Reactant Type | Stereochemical Outcome |

| Primary Alkyl Amines | Exclusive formation of (2E,4E)-stereoisomer |

| Secondary Alkyl Amines | Mixture of (2E,4E) and (2Z,4E)-stereoisomers |

Polymer Chemistry and Materials Science Research Involving E Dimethyl Hex 2 Enedioate

Monomer for Polymerization Studies

(E)-Dimethyl hex-2-enedioate serves as a key monomer for synthesizing unsaturated polyesters (UPEs) through polycondensation reactions. manchester.ac.uk Similar to other unsaturated diesters like dimethyl fumarate (B1241708) and dimethyl itaconate, it can be reacted with various diols to form a polymer backbone. researchgate.netmdpi.com The process typically involves heating the monomers with a catalyst, often under vacuum, to drive off methanol (B129727) and promote the formation of high molecular weight polymer chains. manchester.ac.uk

The synthesis of (E)-Dimethyl hex-2-enedioate itself can be achieved from bio-based sources, such as the reaction of methyl vinyl glycolate (B3277807) (MVG) with trimethyl orthoacetate, which positions it as a potentially renewable platform chemical for green polymer chemistry. rsc.orgresearchgate.net Its status as a difunctional monomer allows for the creation of linear polymer chains, which can be further modified. cmu.edu

Table 1: Examples of Polymerization involving Unsaturated Diesters This table presents data for analogous unsaturated diesters to illustrate the typical polymerization conditions and resulting polymer properties.

| Diester Monomer | Co-monomer (Diol) | Catalyst | Temperature (°C) | Resulting Polymer | Molecular Weight (Mₙ) | Reference |

| Dimethyl Itaconate | 1,3-Propanediol | Ti(IV)OtBu4 | 175-200 | Unsaturated Polyester (B1180765) | 480–477,000 | mdpi.com |

| Dimethyl Fumarate | 1,4-Butanediol | Ti(IV)OtBu4 | 175-200 | Unsaturated Polyester | - | mdpi.com |

| Dibutyl Itaconate | Various Aliphatic Diols | - | - | Unsaturated Polyester | 15-816 kDa | mdpi.com |

Copolymerization with Diverse Monomers for Tunable Material Properties

To achieve specific material properties, (E)-Dimethyl hex-2-enedioate can be copolymerized with other monomers. This approach allows for the fine-tuning of characteristics such as flexibility, thermal stability, and degradability. For instance, incorporating saturated dicarboxylic acid esters, like dimethyl succinate, alongside the unsaturated diester can modify the density of reactive sites along the polymer chain. researchgate.net

The resulting copolyesters can then be blended with a vinyl monomer, such as styrene (B11656), to form a resin. kompozit.org.tr The properties of the final cured material are highly dependent on the ratio and type of monomers used in the initial polyester synthesis. manchester.ac.uk This strategy is widely employed in the production of unsaturated polyester resins to create materials for a vast array of applications. manchester.ac.ukresearchgate.net

Role in the Synthesis of Cross-Linked Polymers and Networks

The carbon-carbon double bond in the backbone of polyesters derived from (E)-Dimethyl hex-2-enedioate is a key feature for creating cross-linked polymers. This process, often called curing, transforms the linear, thermoplastic polyester chains into a rigid, three-dimensional thermoset network. kompozit.org.trspecialchem.com

The most common method for cross-linking involves a free-radical copolymerization between the double bonds in the polyester backbone and a reactive vinyl monomer, like styrene or various methacrylates. manchester.ac.ukkompozit.org.tr This reaction is initiated by adding a radical initiator. The resulting network structure gives the material enhanced mechanical strength, thermal stability, and chemical resistance compared to its linear precursor. specialchem.com Additionally, the double bond can potentially undergo other reactions like Michael additions with thiols or amines, offering alternative pathways to functionalized or cross-linked materials. researchgate.netmdpi.com

Table 2: Cross-linking in Unsaturated Polyester Systems

| Unsaturated Polyester Base | Cross-linking Monomer | Cross-linking Mechanism | Result | Key Properties | Reference |

| Itaconate-based UPE | - | Michael Addition with amines/thiols | Functionalized/Cross-linked Polymer | Tailorable solubility and cross-linking | mdpi.com |

| General UPE | Styrene | Radical Polymerization | Thermoset Resin | High strength, thermal stability | manchester.ac.ukkompozit.org.tr |

| Dicyclopentadiene/Maleic Anhydride UPE | - | Ene reaction and esterification | End-capped Polyester | - | kompozit.org.tr |

Investigations into Polymer Architecture and Topologies Derived from Diesters

The structure of (E)-Dimethyl hex-2-enedioate allows for the creation of various polymer architectures beyond simple linear chains. cmu.edu While the two ester groups facilitate linear chain growth through step-growth polymerization, the double bond provides a reactive site for grafting or branching. umn.edu

Advanced polymerization techniques can be used to synthesize more complex topologies. For example, methodologies like acyclic diene metathesis (ADMET) polymerization could potentially be applied to create precisely defined polymer structures. researchgate.net Furthermore, by using initiators with multiple functional groups or by creating macro-initiators from the initial polyester, more complex architectures such as graft copolymers, star polymers, or bottlebrush polymers can be developed. umn.eduresearchgate.net These complex architectures have a profound impact on the material's properties, influencing its self-assembly, solution behavior, and bulk mechanical characteristics. umn.edu

Spectroscopic and Advanced Analytical Methodologies for E Dimethyl Hex 2 Enedioate Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Stereochemical Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (E)-Dimethyl hex-2-enedioate. Both ¹H and ¹³C NMR provide critical information for confirming the compound's connectivity and, importantly, the E (trans) configuration of the carbon-carbon double bond.

¹H NMR Spectroscopy: The proton NMR spectrum of (E)-Dimethyl hex-2-enedioate displays characteristic signals that are instrumental in its identification. The vinyl protons (H-2 and H-3) are particularly diagnostic for assigning the stereochemistry. In the (E)-isomer, these protons typically appear as multiplets in the downfield region of the spectrum. For instance, in a deuterated chloroform (B151607) (CDCl₃) solution, the ¹H NMR spectrum of a derivative of (E)-hex-2-enedioic acid exhibited signals for the vinyl protons, confirming the trans configuration. rsc.org A specific ¹H NMR spectrum recorded at 300 MHz in CDCl₃ showed multiplets for the vinylic protons at δ = 5.67 ppm. molaid.com The methyl ester protons appear as a sharp singlet, typically around 3.6-3.7 ppm, while the methylene (B1212753) protons adjacent to the double bond and the other ester group present as multiplets at distinct chemical shifts. molaid.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. Key resonances include those for the carbonyl carbons of the ester groups (typically in the δ 165-175 ppm range), the sp² hybridized carbons of the double bond (around δ 120-150 ppm), the sp³ hybridized methylene carbons, and the methyl carbons of the ester groups (around δ 50-55 ppm). molaid.comdoi.org For example, a ¹³C NMR spectrum recorded at 75 MHz in CDCl₃ for (E)-Dimethyl hex-2-enedioate showed a peak at δ = 171.6 ppm, corresponding to the carbonyl carbons. molaid.com

The combination of ¹H and ¹³C NMR data allows for a comprehensive structural elucidation and unambiguous assignment of the (E)-stereochemistry of the double bond.

Interactive Data Table: Representative NMR Data for (E)-Dimethyl hex-2-enedioate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 5.67 | m | Vinylic Protons (H-2, H-3) | molaid.com |

| ¹H | 3.66 | s | Methyl Ester Protons | molaid.com |

| ¹H | 3.08 | m | Methylene Protons | molaid.com |

| ¹³C | 171.6 | - | Carbonyl Carbons | molaid.com |

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of (E)-Dimethyl hex-2-enedioate through fragmentation analysis. The compound has a molecular formula of C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 172. nih.gov The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for esters include the loss of an alkoxy group (-OCH₃) or a methoxycarbonyl group (-COOCH₃). The NIST Mass Spectrometry Data Center provides reference spectra for (E)-Dimethyl hex-2-enedioate, showing a top peak at m/z 140 and a second highest at m/z 81. nih.govnih.gov These fragments likely correspond to the loss of methanol (B129727) (CH₃OH) and subsequent rearrangements.

When coupled with gas chromatography (GC-MS), this technique allows for the separation and identification of (E)-Dimethyl hex-2-enedioate from complex mixtures, providing both retention time and mass spectral data for confident identification. google.com

Interactive Data Table: Key Mass Spectrometry Data for (E)-Dimethyl hex-2-enedioate

| Technique | m/z of Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Reference |

| GC-MS (EI) | 172 | 140, 81 | nih.govnih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in (E)-Dimethyl hex-2-enedioate.

Infrared (IR) Spectroscopy: The IR spectrum of (E)-Dimethyl hex-2-enedioate will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester groups. The C=C stretching vibration of the trans-disubstituted double bond typically appears in the range of 1650-1670 cm⁻¹, and the C-O stretching vibrations of the ester groups will be visible in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum, which can be advantageous for its identification.

Chromatographic Techniques (HPLC, GC, GC-MS) in Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of (E)-Dimethyl hex-2-enedioate and for monitoring its formation during chemical synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of (E)-Dimethyl hex-2-enedioate. amazonaws.com Reversed-phase HPLC methods, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid, are commonly employed. sielc.com The use of Ultra-High Performance Liquid Chromatography (UHPLC) can offer faster analysis times and higher resolution. The detector, often a UV detector set at an appropriate wavelength to detect the α,β-unsaturated ester chromophore, allows for quantitative analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile compounds like (E)-Dimethyl hex-2-enedioate. google.com A capillary column with a suitable stationary phase is used to separate the compound from starting materials, byproducts, and solvents. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both qualitative and quantitative analysis. google.comhidenanalytical.com GC-MS is particularly valuable for reaction monitoring, allowing for the tracking of the consumption of reactants and the formation of products over time. hidenanalytical.com In some cases, derivatization may be necessary to increase the volatility of related diacids for GC analysis.

Development and Validation of Analytical Protocols for Diester Analysis

The development and validation of analytical protocols are critical to ensure the reliability and accuracy of data for the analysis of diesters like (E)-Dimethyl hex-2-enedioate. These protocols are established following guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). ich.orgeuropa.eu

Method Development: The development of an analytical method, for instance by HPLC, involves the optimization of several parameters. This includes selecting the appropriate column, mobile phase composition (including the type of organic solvent, buffer, and pH), flow rate, and detector wavelength to achieve good separation and sensitivity. mdpi.comms-editions.cl

Method Validation: Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. ms-editions.clresearchgate.net The validation process typically assesses the following parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. ms-editions.cl

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The concentration interval over which the method is shown to be precise, accurate, and linear. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. ich.orgmdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ms-editions.cl

For diester analysis, protocols may also include sample preparation steps such as solid-phase extraction (SPE) to purify and concentrate the analyte before analysis. mdpi.com The stability of the analyte in the prepared samples is also assessed to ensure that the results are not affected by degradation during storage and analysis. mdpi.com

Computational and Theoretical Investigations of E Dimethyl Hex 2 Enedioate

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of (E)-Dimethyl hex-2-enedioate. scispace.com These methods provide a detailed picture of the molecule's three-dimensional shape and the distribution of its electrons.

Interactive Table: Computed Molecular Properties of (E)-Dimethyl hex-2-enedioate

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | nih.gov |

| Molecular Weight | 172.18 g/mol | nih.govnih.gov |

| IUPAC Name | dimethyl (E)-hex-2-enedioate | nih.gov |

| InChIKey | QPFMISCWBTXLFC-HWKANZROSA-N | nih.gov |

| Canonical SMILES | COC(=O)CC/C=C/C(=O)OC | nih.gov |

| Topological Polar Surface Area | 52.6 Ų | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

Electronic Structure: The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT and other quantum methods are used to calculate the distribution of electron density and the energies of the molecular orbitals. researchgate.netaps.org For (E)-Dimethyl hex-2-enedioate, the presence of electronegative oxygen atoms in the two ester groups leads to a significant polarization of the electron density. The carbonyl carbons are electrophilic, while the oxygen atoms are nucleophilic.

The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly important. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com In (E)-Dimethyl hex-2-enedioate, the HOMO is typically associated with the C=C double bond, making it the primary site for electrophilic attack. The LUMO is generally localized on the α,β-unsaturated ester system, particularly the C=C-C=O moiety, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. researchgate.net

Elucidation of Reaction Mechanisms via Transition State Modeling

Understanding how a chemical reaction proceeds requires identifying the pathway of lowest energy from reactants to products, which includes the high-energy transition state. Computational modeling is a powerful technique for locating and characterizing these transition state structures, thereby elucidating reaction mechanisms.

For (E)-Dimethyl hex-2-enedioate, this approach can be applied to its various synthesis routes, such as the palladium-catalyzed tail-to-tail dimerization of methyl acrylate. nih.govbris.ac.uk Transition state modeling for such a reaction would involve calculating the structures and energies of intermediates and transition states along the catalytic cycle. This can reveal the rate-determining step and explain the observed selectivity, for instance, why the (E)-isomer is formed preferentially. nih.gov

Similarly, computational studies can rationalize the diastereoselectivity observed in reactions like the Michael addition involving related unsaturated systems. researchgate.netcsic.es By modeling the transition states for the approach of a nucleophile to the β-carbon of the diester, chemists can predict which diastereomeric product will be favored. These calculations typically involve mapping the potential energy surface of the reaction, a task for which DFT methods are well-suited. csic.es For example, in the reaction of a chiral nucleophile, two diastereomeric transition states are possible, and the difference in their calculated activation energies can predict the product ratio.

Conformational Analysis and Stereochemical Preference Studies

(E)-Dimethyl hex-2-enedioate possesses several rotatable single bonds, leading to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

Computational methods are the primary tool for this type of analysis. By systematically rotating the dihedral angles of the single bonds (C3-C4, C4-C5, C5-C6, and the C-O bonds of the ester groups) and calculating the energy at each step, a potential energy landscape can be generated. The lowest points on this surface correspond to stable conformers. For acyclic systems like this diester, staggered conformations are generally favored over eclipsed ones to minimize torsional strain. mdpi.com The most stable conformation will likely adopt a relatively linear, extended chain to minimize steric clashes between the two ester groups.

Stereochemical preference is a key aspect of this molecule's structure. The fixed (E)-geometry of the double bond is the most significant stereochemical feature. However, computational studies can also explore preferences in reactions where new stereocenters might be formed. For example, in a hydrogenation reaction that saturates the double bond, computational analysis of the substrate's interaction with a catalyst surface could predict whether a particular stereoisomer of dimethyl adipate (B1204190) is likely to form. Such studies combine conformational analysis of the substrate with modeling of its interaction with other chemical entities. sapub.org

Interactive Table: Key Torsional Angles for Conformational Analysis

| Torsional Angle | Description | Expected Low-Energy Conformations |

| C2=C3-C4-C5 | Rotation around the C3-C4 bond | Staggered arrangements (gauche, anti) |

| C3-C4-C5-C6 | Rotation around the C4-C5 bond | Staggered arrangements (gauche, anti) |

| C4-C5-C6-O(C=O) | Rotation around the C5-C6 bond | Staggered arrangements relative to the ester |

| C=C-C(=O)-O | Planarity of the α,β-unsaturated ester | s-trans and s-cis conformers |

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model within molecular orbital theory that focuses on the interactions between the HOMO of one reactant and the LUMO of another. wikipedia.orgimperial.ac.uk This theory is widely used to predict the feasibility and regioselectivity of chemical reactions, particularly pericyclic reactions. cureffi.org

For (E)-Dimethyl hex-2-enedioate, FMO theory can predict its reactivity in various transformations:

Diels-Alder Reactions: The diester can act as a dienophile. Its reactivity would be governed by the energy and orbital coefficients of its LUMO. The interaction of this LUMO with the HOMO of a diene would determine the rate and stereochemical outcome of the cycloaddition. A lower LUMO energy for the diester would correspond to a higher reactivity towards electron-rich dienes.

Michael Additions: In a Michael (conjugate) addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system. FMO theory explains this by considering the interaction between the HOMO of the nucleophile and the LUMO of the diester. The LUMO of (E)-Dimethyl hex-2-enedioate has a large orbital coefficient on the β-carbon (C4), making it the preferred site for nucleophilic attack. csic.es

Radical Reactions: FMO theory can also provide insights into reactions involving radicals. The singly occupied molecular orbital (SOMO) of a radical can interact with either the HOMO or the LUMO of the diester, depending on the relative energies of the orbitals.

The energies of the HOMO, LUMO, and the HOMO-LUMO gap are quantitative measures derived from quantum chemical calculations that allow for the prediction of reactivity. numberanalytics.com A small HOMO-LUMO gap generally indicates high reactivity. researchgate.net

Interactive Table: FMO Theory in Predicting Reactivity of (E)-Dimethyl hex-2-enedioate

| Reaction Type | Interacting Orbitals | Predicted Reactive Site on Diester |

| Diels-Alder (Diester as Dienophile) | HOMO (Diene) + LUMO (Diester) | C2=C3 double bond |

| Michael Addition (Nucleophilic Attack) | HOMO (Nucleophile) + LUMO (Diester) | C4 (β-carbon) |

| Electrophilic Addition | HOMO (Diester) + LUMO (Electrophile) | C=C double bond |

Molecular Dynamics Simulations of Diester Interactions in Solution or Solid State

While quantum mechanics is ideal for studying individual molecules or small reacting systems, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time, such as a molecule in solution or in the solid state. mdpi.com MD applies classical mechanics to simulate the movement of atoms and molecules, allowing for the study of dynamic processes, conformational changes, and intermolecular interactions.

For (E)-Dimethyl hex-2-enedioate, MD simulations could be employed to investigate several phenomena:

Solvation: An MD simulation could model the diester in a box of solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent). This would reveal how the solvent molecules arrange themselves around the solute, the nature of the intermolecular forces (e.g., hydrogen bonding to the ester oxygens in protic solvents), and the influence of the solvent on the diester's conformational preferences.

Aggregation and Solid-State Behavior: In the absence of a solvent, MD simulations can model the interactions between multiple diester molecules. This can provide insights into how the molecules pack in the solid state, predicting crystal structure characteristics. It could also be used to study the initial stages of nucleation and crystal growth from a melt or a supersaturated solution.

Interactions with Surfaces: MD simulations are useful for studying how molecules adsorb onto and interact with surfaces. For example, one could model the interaction of (E)-Dimethyl hex-2-enedioate with the surface of a heterogeneous catalyst, providing a dynamic picture of the adsorption process that precedes a chemical reaction.

These simulations rely on a "force field," a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. While less computationally intensive than quantum calculations, the accuracy of MD simulations is highly dependent on the quality of the force field used.

Q & A

Q. Q1: What are the established synthetic routes for (E)-dimethyl hex-2-enedioate, and how can reaction conditions be optimized for high stereoselectivity?

Methodological Answer : Two primary routes are documented:

- Methanol esterification : Reacting hex-2-enedioic acid with methanol under acid catalysis (e.g., H₂SO₄), achieving ~98% yield .

- Isomerization of (E,E)-2,4-hexadienedioate dimethyl ester : Catalyzed by transition metals (e.g., Pd/C) in inert solvents, yielding ~80% .

Optimization involves adjusting solvent polarity, catalyst loading, and temperature. Purity is assessed via GC-MS or NMR to confirm stereochemistry.

Q. Q2: How can researchers validate the structural integrity of (E)-dimethyl hex-2-enedioate using spectroscopic techniques?

Methodological Answer :

- IR spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and conjugated C=C bonds (~1650 cm⁻¹) .

- NMR : ¹H NMR shows methyl ester singlet (~3.7 ppm) and vinyl proton splitting (J = 12–16 Hz for trans configuration). ¹³C NMR confirms carbonyl carbons (~167 ppm) .

- X-ray crystallography : Resolve bond lengths (C=C ~1.33 Å) and dihedral angles to confirm E configuration .

Advanced Research Questions